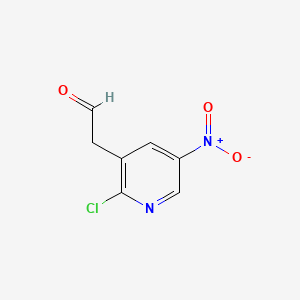

2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde (2-CNP) is an organic compound that is widely used in scientific research. It has been investigated for its potential applications in the fields of chemistry, biochemistry, and physiology. This compound has been widely studied due to its unique properties, which make it an attractive reagent for research. In

Scientific Research Applications

Synthesis of Nitropyridines

The compound serves as a precursor in the synthesis of various nitropyridines. These are important intermediates in the production of agrochemicals, pharmaceuticals, and dyes . The nitro group in the pyridine ring can undergo further transformations, such as reduction to an amine, which is a key functional group in many biologically active molecules.

Pharmaceutical Research

2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde is used in pharmaceutical research as a building block for the synthesis of drug candidates. It can be used to create compounds with potential therapeutic effects against various diseases due to its reactive aldehyde group, which can be involved in condensation reactions .

Material Science

In material science, this compound can be utilized to synthesize organic semiconductors. These materials are used in the production of electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

Organic Chemistry Research

This chemical is used extensively in organic chemistry research to study different reaction mechanisms. Its chloro and nitro substituents make it a versatile reagent for nucleophilic substitution reactions, which are fundamental in organic synthesis .

Development of Agrochemicals

The compound’s derivatives are explored for their potential use in agrochemicals. The nitropyridine moiety is common in many herbicides and insecticides, and new compounds are constantly being developed to improve efficiency and reduce environmental impact .

Analytical Chemistry

In analytical chemistry, derivatives of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde can be used as standards or reagents in chromatography and spectroscopy for the detection and quantification of various substances .

Chemical Education

Due to its interesting reactivity profile, this compound is also used in educational settings to demonstrate various chemical reactions and synthesis strategies to chemistry students .

Environmental Studies

Researchers use this compound to study the environmental fate of nitropyridines, which are common pollutants. Understanding their degradation pathways helps in developing better waste treatment processes and environmental monitoring techniques .

properties

IUPAC Name |

2-(2-chloro-5-nitropyridin-3-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7-5(1-2-11)3-6(4-9-7)10(12)13/h2-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKBLEAODULDIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CC=O)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677790 |

Source

|

| Record name | (2-Chloro-5-nitropyridin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256264-86-4 |

Source

|

| Record name | (2-Chloro-5-nitropyridin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)